molecular formula C9H13N3O4S B5556938 isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate

isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate

Cat. No.: B5556938
M. Wt: 259.28 g/mol
InChI Key: IZSCXADKVRWYES-UHFFFAOYSA-N
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Description

Isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate is a heterocyclic compound featuring a 1,2,4-triazin-3,5-dione core linked to an isobutyl ester via a thioacetate bridge. This structure combines a polar triazinone moiety with a lipophilic isobutyl group, making it a candidate for applications in medicinal chemistry and agrochemicals. The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing triazinone ring and the steric bulk of the isobutyl ester .

Properties

IUPAC Name

2-methylpropyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-5(2)3-16-6(13)4-17-8-7(14)10-9(15)12-11-8/h5H,3-4H2,1-2H3,(H2,10,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSCXADKVRWYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CSC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate , also known by its IUPAC name isobutyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate (CAS No. 301688-50-6), is a member of the triazine family of compounds. This article delves into its biological activity, exploring its pharmacological properties and potential therapeutic applications based on diverse research findings.

Molecular Structure

The molecular formula of this compound is C10H15N3O4SC_{10}H_{15}N_{3}O_{4}S with a molecular weight of approximately 273.309 g/mol. Its structure features a tetrahydrotriazine core which is significant in mediating its biological effects.

Physical Properties

PropertyValue
Molecular Weight273.309 g/mol
Density1.4 ± 0.1 g/cm³
LogP0.83
Refractive Index1.618

Antimicrobial Properties

Recent studies have indicated that triazine derivatives exhibit promising antimicrobial activity. For instance, a study evaluating various triazine compounds found that those with a dioxo group showed enhanced activity against specific bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antioxidant Activity

This compound has demonstrated antioxidant properties in vitro. Antioxidants are crucial for mitigating oxidative stress in cells and preventing cellular damage. The compound's ability to scavenge free radicals was assessed using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays, showing significant scavenging activity compared to standard antioxidants .

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results. A study reported that this compound exhibited selective cytotoxicity against human cancer cells while sparing normal cells . This selectivity suggests potential as a lead compound in anticancer drug development.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Specifically:

  • Inhibition of DNA synthesis : The compound may interfere with nucleotide synthesis pathways.
  • Induction of apoptosis : Evidence suggests it can activate apoptotic pathways in malignant cells.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various triazine derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests were performed on human breast cancer (MCF7) and liver cancer (HepG2) cell lines. The results showed that treatment with the compound resulted in a dose-dependent reduction in cell viability with IC50 values indicating significant potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ester Groups

(a) Benzyl [(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate
  • Molecular Formula : C₁₂H₁₁N₃O₄S
  • Key Differences: Replaces the isobutyl group with a benzyl ester. However, the bulky benzyl group may reduce solubility in nonpolar solvents compared to the branched isobutyl chain .
(b) Propan-2-yl N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate
  • Molecular Formula : C₉H₁₄N₄O₄
  • Key Differences: Features an alaninate ester linked via an amino group instead of a thioacetate. The compound’s logP (-0.26) and logD (-1.42) indicate high hydrophilicity, contrasting with the more lipophilic isobutyl derivative .

Analogues with Modified Heterocyclic Cores

(a) 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl 1-thio-β-D-ribofuranoside
  • Molecular Formula : C₈H₁₁N₃O₆S
  • Key Differences: Incorporates a ribofuranoside sugar moiety, increasing polarity (polar surface area: ~150 Ų) and enabling nucleoside-like interactions. This contrasts with the isobutyl derivative’s aliphatic ester, which prioritizes membrane permeability over aqueous solubility .
(b) Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Molecular Formula : C₁₉H₁₈N₄O₂
  • Key Differences: Replaces the triazinone core with a pyridazine ring and phenethylamino linker. The pyridazine ring’s electron-deficient nature may alter binding kinetics in enzyme inhibition compared to the triazinone’s hydrogen-bonding capacity .

Stability and Reactivity

  • Thioacetate Stability : The thioether bridge in the target compound is susceptible to oxidation, forming sulfoxides or sulfones, which may alter bioactivity. In contrast, the benzyl derivative’s sulfur is shielded by the aromatic ring, offering partial protection .
  • Ester Hydrolysis: Isobutyl esters generally exhibit moderate hydrolytic stability compared to methyl or ethyl esters. The propan-2-yl alaninate’s amino linkage resists hydrolysis but may undergo enzymatic cleavage .

Q & A

Q. What are the optimal reaction conditions for synthesizing isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate to ensure high yield and purity?

Methodological Answer: Synthesis requires strict control of temperature (typically 40–60°C) and pH (neutral to mildly acidic) to prevent side reactions. A stepwise approach involves coupling the triazinone core with the thioacetate moiety via nucleophilic substitution. Use 1,4-dioxane as a solvent for improved solubility, and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, purify the compound using column chromatography with ethyl acetate/hexane gradients. Confirm purity via HPLC (>95%) and characterize using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for the triazine ring (δ 6.5–7.5 ppm for NH protons) and isobutyl ester (δ 1.0–1.2 ppm for methyl groups).
  • Mass Spectrometry (MS): Use HRMS to confirm the molecular ion ([M+H]+^+) and fragmentation patterns.
  • Elemental Analysis: Validate empirical formula consistency (C, H, N, S).
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O, ~1700 cm1^{-1}) and thioester (C-S, ~650 cm1^{-1}) stretches .

Q. How can researchers design initial bioactivity screens for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

  • Enzyme Inhibition: Test against dihydrofolate reductase (DHFR) due to the triazine core’s affinity for folate-binding sites.
  • Antimicrobial Activity: Use disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
  • Cytotoxicity: Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include positive controls (e.g., methotrexate for DHFR) and solvent controls to rule out artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • X-ray Crystallography: Resolve ambiguous stereochemistry or tautomeric forms of the triazine ring.
  • Computational Modeling: Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data.
  • Reproducibility Checks: Repeat synthesis under standardized conditions to rule out batch variability .

Q. What strategies are effective in modifying the triazine core to enhance bioactivity while maintaining stability?

Methodological Answer:

  • Functionalization: Introduce electron-withdrawing groups (e.g., -NO2_2, -CN) at the triazine C-6 position to enhance electrophilicity. Use halogenation (Cl, Br) for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Stability Testing: Conduct accelerated degradation studies under varying pH (1–13), temperature (40–80°C), and light exposure. Monitor decomposition via LC-MS and identify degradation products.
  • Bioisosteric Replacement: Replace the thioacetate group with sulfonamide or phosphonate moieties to improve metabolic stability .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Use microsomal assays to assess cytochrome P450-mediated metabolism.
  • Metabolite Identification: Employ LC-MS/MS to detect phase I/II metabolites and evaluate their activity.
  • Formulation Optimization: Improve solubility via co-solvents (e.g., PEG-400) or nanoencapsulation.
  • Mechanistic Studies: Use RNA-seq or proteomics to identify off-target effects or resistance mechanisms .

Methodological Considerations for Data Contradictions

  • Reproducibility: Standardize reaction protocols (e.g., inert atmosphere, anhydrous solvents) to minimize variability.
  • Statistical Analysis: Apply ANOVA or Bayesian inference to assess significance of conflicting bioactivity results.
  • Cross-Disciplinary Collaboration: Integrate synthetic chemistry data with computational docking studies to rationalize structure-activity relationships .

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